2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural components, including methoxy, dimethyl, pyridinylmethyl, and thiophenylmethyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzenesulfonamide Core: Starting with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride, which can be synthesized from 2-methoxy-4,5-dimethylbenzenesulfonic acid through chlorination.
Nucleophilic Substitution: Reacting the sulfonyl chloride with pyridin-2-ylmethylamine and thiophen-3-ylmethylamine under basic conditions to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity can be explored in drug discovery. Its structural features suggest it could interact with various biological targets, making it a candidate for pharmacological studies.
Medicine
In medicinal chemistry, derivatives of this compound might exhibit therapeutic properties. Research could focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyridinyl and thiophenyl groups suggests potential binding to metal ions or participation in π-π interactions, influencing molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridinyl and thiophenyl groups, potentially less versatile in applications.
N-(Pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide: Similar but without the methoxy and dimethyl groups, which might affect its reactivity and binding properties.
Uniqueness
The combination of methoxy, dimethyl, pyridinylmethyl, and thiophenylmethyl groups in 2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide provides a unique structural framework that can be exploited for various chemical and biological applications. Its distinct functional groups allow for diverse chemical reactions and potential interactions with biological targets, setting it apart from similar compounds.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-15-10-19(25-3)20(11-16(15)2)27(23,24)22(12-17-7-9-26-14-17)13-18-6-4-5-8-21-18/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIBPZAZULKYLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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